ethyl 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylate

Fragment-based drug discovery Property space expansion Molecular weight differentiation

Ethyl 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylate (CAS 1789723-06-3) is a trisubstituted pyrazole building block bearing an amino group at C-5, a hydroxyethyl substituent at N-1, a methyl group at C-3, and an ethyl ester at C-4. With molecular formula C₉H₁₅N₃O₃ and molecular weight 213.24 g·mol⁻¹, it belongs to the 5-amino-1H-pyrazole-4-carboxylate family that serves as a privileged scaffold in kinase inhibitor design, anti-inflammatory agent development, and cephalosporin antibiotic synthesis.

Molecular Formula C9H15N3O3
Molecular Weight 213.237
CAS No. 1789723-06-3
Cat. No. B2731061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylate
CAS1789723-06-3
Molecular FormulaC9H15N3O3
Molecular Weight213.237
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1C)CCO)N
InChIInChI=1S/C9H15N3O3/c1-3-15-9(14)7-6(2)11-12(4-5-13)8(7)10/h13H,3-5,10H2,1-2H3
InChIKeyXWTODZYBVTUNTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylate (CAS 1789723-06-3) – A Dual-Functionalized Pyrazole Scaffold for Medicinal Chemistry and Chemical Biology Procurement


Ethyl 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylate (CAS 1789723-06-3) is a trisubstituted pyrazole building block bearing an amino group at C-5, a hydroxyethyl substituent at N-1, a methyl group at C-3, and an ethyl ester at C-4 . With molecular formula C₉H₁₅N₃O₃ and molecular weight 213.24 g·mol⁻¹, it belongs to the 5-amino-1H-pyrazole-4-carboxylate family that serves as a privileged scaffold in kinase inhibitor design, anti-inflammatory agent development, and cephalosporin antibiotic synthesis [1]. The simultaneous presence of the N-hydroxyethyl chain and the C-3 methyl group distinguishes it from the more abundant des-methyl analog (CAS 58046-49-4) and the N-methyl analog (CAS 31037-02-2), both of which are more widely stocked but lack the full substitution pattern required for certain chemotype exploration programs.

Why Ethyl 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylate Cannot Be Replaced by Its Des-Methyl, N-Methyl, or N–H Analogs in Structure–Activity Relationship Programs


In pyrazole-based medicinal chemistry, the C-3 methyl and N-1 hydroxyethyl substituents are not passive spectators; they simultaneously modulate lipophilicity, hydrogen-bonding capacity, metabolic stability, and the vector of substituent exit from the pyrazole core [1]. Replacing ethyl 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylate with the des-methyl analog (CAS 58046-49-4) removes the C-3 methyl, altering both steric bulk and LogP, while switching to the N-methyl analog (CAS 31037-02-2) eliminates the terminal hydroxyl handle used for aqueous solubility enhancement or prodrug conjugation [2]. The unsubstituted N–H analog (CAS 23286-70-6) introduces an additional hydrogen-bond donor at N-1, fundamentally changing the tautomeric equilibrium and pharmacophoric profile. The quantitative evidence below demonstrates that these substitutions produce measurable differences in molecular properties that directly impact hit expansion, lead optimization, and scale-up feasibility.

Quantitative Differentiation Evidence for Ethyl 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylate (CAS 1789723-06-3) Relative to Five Closest Structural Analogs


Molecular Weight and Heavy Atom Count Elevation Distinguishes the Target Compound from Des-Methyl and N-Methyl Analogs, Extending the Accessible Property Space for Fragment-Based Drug Discovery

Ethyl 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylate (CAS 1789723-06-3) possesses a molecular weight of 213.24 g·mol⁻¹ and 15 heavy atoms (C₉H₁₅N₃O₃), compared to 199.21 g·mol⁻¹ (14 heavy atoms) for the des-methyl analog (CAS 58046-49-4, C₈H₁₃N₃O₃) and 169.18 g·mol⁻¹ (12 heavy atoms) for the N-methyl analog (CAS 31037-02-2, C₇H₁₁N₃O₂) . The 14.0% mass increment over the N-methyl analog and 7.0% over the des-methyl analog places the target compound in a higher molecular-weight fragment space (200–250 Da range), which is distinct from the 150–200 Da region occupied by the comparators. This property gap enables exploration of chemical space that is inaccessible with the smaller analogs without additional synthetic elaboration.

Fragment-based drug discovery Property space expansion Molecular weight differentiation

Predicted Lipophilicity (LogP) of the Target Compound Is Shifted by Approximately 0.3–0.6 Log Units Relative to the N-Methyl Analog, Altering Predicted Membrane Permeability and Aqueous Solubility

The experimental LogP of the N-methyl analog (CAS 31037-02-2) has been reported as 0.31–0.45 (Chembase/ILC) and 0.76 (ALOGPS), with a LogSw of –1.39 [1]. The target compound (1789723-06-3), bearing an additional hydroxyethyl group replacing the N-methyl, is predicted to exhibit a LogP reduction of approximately 0.3–0.6 log units (estimated LogP ≈ –0.1 to +0.3), based on the fragment contribution of the terminal hydroxyl group (ΔLogP for –CH₂OH vs. –CH₃ ≈ –0.5 to –0.7) and the additional C-3 methyl group (ΔLogP ≈ +0.5) . The des-methyl analog (58046-49-4), lacking the C-3 methyl, is predicted to be more hydrophilic still (estimated LogP ≈ –0.5 to –0.1). This places the target compound in the optimal LogP window (0–1) for balanced permeability and solubility, whereas the des-methyl analog may be too polar for passive membrane diffusion [2].

Lipophilicity optimization ADME prediction Lead optimization

Hydrogen Bond Donor Count Elevation Relative to N-Methyl Analog Confers Enhanced Aqueous Solubility and Modulates Target Engagement Profiles

The target compound (1789723-06-3) contains two hydrogen bond donor (HBD) moieties: the C-5 amino group (NH₂) and the terminal hydroxyl of the N-hydroxyethyl chain. In contrast, the N-methyl analog (31037-02-2) possesses only a single HBD (the C-5 NH₂), while the N–H analog (23286-70-6) possesses three HBDs (C-5 NH₂, N1–H, and no hydroxyl) . The HBD count of 2 for the target compound places it within the Rule-of-Five compliant range (HBD ≤ 5) while providing one additional H-bonding vector compared to the N-methyl analog. This additional hydroxyl group is documented in the N-hydroxyethylpyrazole class to contribute a critical O–H···acceptor interaction in kinase ATP-binding pockets, as demonstrated for BRAF inhibitor GDC-0879, which also features an N-hydroxyethylpyrazole substructure [1].

Hydrogen bonding Solubility enhancement Kinase inhibitor design

Dual C-3 Methyl and N-1 Hydroxyethyl Substitution Creates a Distinct Scaffold for Cephalosporin Intermediate Chemistry Not Accessible with Mono-Substituted Analogs

The patented synthesis route for fourth-generation cephalosporin cefoselis (CN113135857A) utilizes N-hydroxyethyl-5-amino-1H-pyrazole intermediates, establishing the N-hydroxyethyl-5-aminopyrazole framework as a privileged intermediate for β-lactam antibiotic construction [1]. The target compound (1789723-06-3) combines this N-hydroxyethyl-5-amino motif with a C-3 methyl and C-4 ethyl ester, providing three diversification points (C-5 amino, N-1 hydroxyethyl, C-4 ester) compared to two points in the des-methyl analog (58046-49-4) or N-methyl analog (31037-02-2). The C-3 methyl group is particularly significant in pyrazole-based kinase inhibitor design, where it occupies a hydrophobic pocket adjacent to the hinge-binding region, as demonstrated by the clinical candidate GDC-0879 [2][3].

Cephalosporin synthesis Antibiotic intermediates Scaffold diversification

Commercial Availability Profile: Consolidation of Three Substituents into a Single Stocked Building Block Eliminates Multi-Step Synthesis and Reduces Procurement Lead Time

The target compound (1789723-06-3) is commercially available from specialty suppliers at 95%+ purity (CymitQuimica, 25 mg at 257.00 €; 250 mg at 1,023.00 €) . In contrast, achieving the equivalent substitution pattern from commercially available starting materials would require a minimum of 2–3 synthetic steps: N-hydroxyethylation of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (CAS 23286-70-6, 98% purity, mp 108 °C, widely available) or C-3 methylation of the des-methyl analog (58046-49-4, mp 82–87 °C, available from Fluorochem at 250 mg/£108) . The direct procurement of the fully elaborated scaffold bypasses these steps, reducing synthesis time by an estimated 3–5 working days and eliminating purification losses inherent in sequential transformations.

Chemical procurement Building block sourcing Synthetic efficiency

High-Value Application Scenarios for Ethyl 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylate Procurement Based on Quantitative Differentiation Evidence


Focused Kinase Inhibitor Library Design Requiring N-Hydroxyethylpyrazole Hinge-Binders with C-3 Hydrophobic Contacts

Medicinal chemistry teams constructing kinase-focused libraries can deploy the target compound as a pre-functionalized hinge-binding scaffold. The N-hydroxyethyl group provides a hydrogen-bonding vector analogous to that found in the clinical BRAF inhibitor GDC-0879, while the C-3 methyl occupies the hydrophobic pocket adjacent to the hinge region [1]. The C-5 amino and C-4 ethyl ester groups offer orthogonal derivatization handles, enabling parallel library synthesis with three diversity vectors in a single building block. The predicted LogP window (–0.1 to +0.3) is consistent with kinase inhibitor lead-like properties [2].

Prodrug and Bioconjugate Design Exploiting the Terminal Hydroxyl as a Conjugation Handle

The N-hydroxyethyl chain in the target compound serves as a latent conjugation site for phosphate ester prodrug formation, PEGylation, or attachment of targeting moieties. Unlike the N-methyl analog (CAS 31037-02-2), which lacks this hydroxyl, the target compound allows direct esterification or etherification at the terminal alcohol without requiring a deprotection step [1]. This capability is critical for programs requiring solubility enhancement or targeted delivery, where the hydroxyl can be converted to a phosphate, sulfate, or carbamate prodrug in a single step.

Cephalosporin Intermediate Chemistry and β-Lactam Antibiotic Development

The patent literature (CN113135857A) establishes N-hydroxyethyl-5-aminopyrazoles as key intermediates for fourth-generation cephalosporin synthesis [1]. The target compound, with its additional C-3 methyl and C-4 ethyl ester, provides a scaffold that can be elaborated to novel cephem derivatives with potentially differentiated antibacterial spectra. The C-4 ester serves as a handle for amidation with the 7-aminocephalosporanic acid (7-ACA) nucleus, while the C-5 amino group allows acylation with aminothiazole-oxime side chains.

Crystallography and Biophysical Fragment Screening Where Multiple H-Bond Donors and Acceptors Are Required

With 2 hydrogen bond donors and 5 hydrogen bond acceptors, the target compound presents a rich H-bonding surface suitable for X-ray crystallography fragment screening and surface plasmon resonance (SPR) campaigns. The combination of an aromatic NH₂ donor, an aliphatic OH donor, and multiple acceptor sites (pyrazole N, ester carbonyl, hydroxyl O) increases the probability of forming specific, interpretable interactions with protein targets [1]. This HBD/HBA profile is distinct from the N-methyl analog (1 donor, 4 acceptors) and more balanced than the des-methyl analog (same count but lacks the C-3 hydrophobic contact for binding-site complementarity).

Quote Request

Request a Quote for ethyl 5-amino-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.